molecular formula C13H10O3 B14324502 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 106261-85-2

3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione

Cat. No.: B14324502
CAS No.: 106261-85-2
M. Wt: 214.22 g/mol
InChI Key: QVXBGFZUJLBQNF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound with a complex structure that includes a naphthoquinone core fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through various methods. One notable approach involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C. This method is environmentally friendly and provides high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of glycerol as a green solvent and the potential for recycling reaction media are key considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted naphthoquinones, which can exhibit diverse biological activities .

Scientific Research Applications

3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its fused pyran ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

106261-85-2

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[g]chromene-5,10-dione

InChI

InChI=1S/C13H10O3/c14-11-8-4-1-2-5-9(8)12(15)13-10(11)6-3-7-16-13/h1-2,4-5H,3,6-7H2

InChI Key

QVXBGFZUJLBQNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1

Origin of Product

United States

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